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Core Summary

SGC-IMLLT is a pioneering chemical probe and a potent, selective inhibitor of the YEATS
(Yaf9, ENL, AF9, Tafl4, SAS5) domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9).[1]
[2][3] Its mechanism of action centers on the competitive inhibition of the MLLT1/3 YEATS
domain's interaction with acetylated and crotonylated histone tails, crucial for transcriptional
regulation.[2] This disruption of a key epigenetic reader function leads to downstream effects
on gene expression, including the downregulation of oncogenes such as MYC and DDN,
making SGC-IMLLT a valuable tool for investigating the biological roles of MLLT1/3 and a
potential starting point for therapeutic development, particularly in the context of leukemia.[2][4]

Mechanism of Action

SGC-IMLLT functions by directly binding to the YEATS domain of MLLT1 and MLLT3, which
are critical components of the super elongation complex (SEC).[1][5][6] The YEATS domain is
responsible for recognizing and binding to acylated lysine residues on histone tails, an
essential step in the recruitment of the transcriptional machinery to specific gene loci.[5] By
occupying this binding pocket, SGC-iMLLT competitively inhibits the interaction between
MLLT1/3 and acetylated or crotonylated histones.[2] This prevents the proper localization and
function of the SEC, leading to a disruption in transcriptional elongation and subsequent
alteration of gene expression.[1][6] Notably, in certain leukemias, MLL fusion proteins
aberrantly recruit complexes containing MLLT1/3 and the histone methyltransferase DOTLL,

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1193507?utm_src=pdf-interest
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/19491034.2016.1177681
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://pubmed.ncbi.nlm.nih.gov/30288907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://www.caymanchem.com/product/28113/sgc-imllt
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/19491034.2016.1177681
https://www.thesgc.org/sites/default/files/2024-05/MLLT1_TEP_datasheet_v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695629/
https://www.thesgc.org/sites/default/files/2024-05/MLLT1_TEP_datasheet_v2.pdf
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://www.tandfonline.com/doi/full/10.1080/19491034.2016.1177681
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695629/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

leading to the upregulation of pro-leukemogenic genes like HOXA9 and MEIS1.[5][7] By
inhibiting MLLT1/3, SGC-IMLLT can disrupt this oncogenic transcriptional program.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of SGC-IMLLT action, from target
engagement to downstream effects on gene expression.
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Figure 1: Mechanism of SGC-iMLLT Action.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1193507?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The experimental workflow to characterize SGC-IMLLT involves a series of in vitro and cellular
assays to determine its binding affinity, target engagement, and functional effects.
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Figure 2: Experimental Workflow for SGC-IMLLT Characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for SGC-IMLLT, providing a clear

comparison of its binding affinity and cellular activity.

Table 1: In Vitro Binding Affinity of SGC-iMLLT
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Target Assay Parameter Value (pM) Reference
MLLT1 YEATS
] AlphaScreen IC50 0.26 [8]
Domain
MLLT1 YEATS
_ ITC Kd 0.129 [2][8]
Domain
MLLT3 YEATS
_ ITC Kd 0.077 [2]18]
Domain
YEATS2 AlphaScreen IC50 >10 [2]
YEATS4 AlphaScreen IC50 >10 [2]
Table 2: Cellular Activity of SGC-iMLLT
Target Cell Line Assay Parameter Value (pM) Reference
MLLT3 HEK293 NanoBRET IC50 0.4 [2]
Reporter
MLLT3 MV-4-11 IC50 0.4 [4]
Assay

Detailed Experimental Protocols
AlphaScreen Assay for MLLT1/3-Histone Interaction

This assay is used to measure the ability of SGC-IMLLT to inhibit the interaction between the
MLLT1/3 YEATS domain and an acetylated histone peptide in a high-throughput format.

e Materials:

o His-tagged MLLT1 or MLLT3 YEATS domain protein.

o Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac).

o AlphaScreen Nickel Chelate Donor Beads (PerkinElmer).

o AlphaScreen Streptavidin Acceptor Beads (PerkinElmer).
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o Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NacCl, 0.1% BSA, 0.05% Tween-20.
o SGC-iMLLT compound series.

o 384-well ProxiPlate (PerkinElmer).

e Procedure:

[¢]

Prepare a dilution series of SGC-IMLLT in assay buffer.
o In a 384-well plate, add 2.5 pL of the SGC-IMLLT dilution.

o Add 2.5 L of a solution containing His-tagged MLLT1/3 protein (final concentration ~25
nM).

o Add 2.5 L of a solution containing the biotinylated histone peptide (final concentration
~25 nM).

o Incubate for 30 minutes at room temperature.

o Add 2.5 pL of a mixture of AlphaScreen Donor and Acceptor beads (final concentration 10
pg/mL each) prepared in the dark.

o Incubate for 60 minutes at room temperature in the dark.

o Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PHERAstar).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of SGC-IMLLT to the MLLT1/3 YEATS
domain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and
enthalpy (AH) of the interaction.

e Materials:
o Purified MLLT1 or MLLT3 YEATS domain protein (typically 20-50 uM) in ITC buffer.

o SGC-iMLLT (typically 200-500 uM) dissolved in matched ITC buffer.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NacCl.

o ITC instrument (e.g., MicroCal PEAQ-ITC).

» Procedure:
o Thoroughly degas both the protein and compound solutions.
o Load the protein solution into the sample cell of the ITC instrument.
o Load the SGC-IMLLT solution into the injection syringe.
o Set the experimental temperature (e.g., 25°C) and stirring speed.

o Perform an initial injection of ~0.4 uL, followed by a series of 18-20 injections of ~2 pL
each, with sufficient time between injections for the signal to return to baseline.

o Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding
model (e.g., one-site binding) to determine the thermodynamic parameters.

NanoBRET™ Target Engagement Assay

This cellular assay measures the engagement of SGC-IMLLT with MLLT3 in live cells by
monitoring the disruption of bioluminescence resonance energy transfer (BRET) between a
NanoLuc-tagged MLLT3 and a fluorescently labeled histone H3.3.

o Materials:

o HEK293 cells.

o

Plasmids encoding N-terminal NanoLuc-MLLT3 and C-terminal HaloTag-Histone H3.3.

[¢]

FUGENE HD Transfection Reagent.

[¢]

HaloTag NanoBRET 618 Ligand.

[e]

Nano-Glo Live Cell Substrate.

o

SGC-IMLLT compound series.
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o White, tissue culture-treated 96-well plates.

e Procedure:
o Co-transfect HEK293 cells with the NanoLuc-MLLT3 and HaloTag-H3.3 plasmids.
o After 24 hours, seed the transfected cells into a 96-well plate.

o Treat the cells with a dilution series of SGC-IMLLT and incubate for a specified time (e.g.,
4 hours).

o Add the HaloTag NanoBRET 618 Ligand and incubate.
o Add the Nano-Glo Live Cell Substrate.

o Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using
a BRET-capable plate reader.

o Calculate the NanoBRET ratio and plot against the compound concentration to determine
the 1C50.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of GFP-tagged MLLT1 or MLLT3 in the nucleus of live cells
and how this is affected by SGC-IMLLT, providing evidence of target engagement.

o Materials:
o U20S cells.
o Plasmid encoding GFP-tagged MLLT1 or MLLT3.
o Confocal microscope with a high-power laser for photobleaching.
o SGC-iMLLT.
e Procedure:

o Transfect U20S cells with the GFP-MLLT1/3 plasmid.
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o Treat the cells with SGC-IMLLT or vehicle control.

o Identify a cell expressing the GFP-fusion protein in the nucleus.

o Acquire a few pre-bleach images of a region of interest (ROI) in the nucleus.
o Photobleach the ROI with a high-intensity laser pulse.

o Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence
as unbleached GFP-MLLT1/3 molecules diffuse into the bleached area.

o Measure the fluorescence intensity in the ROI over time and normalize the data to
determine the mobile fraction and the half-time of recovery (t%2). A change in these
parameters upon SGC-IMLLT treatment indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to confirm target engagement in intact cells by measuring the change in
the thermal stability of the target protein upon ligand binding.

o Materials:
o MV-4-11 leukemia cells.

SGC-iMLLT.

[e]

o

Phosphate-buffered saline (PBS).

[¢]

Lysis buffer with protease inhibitors.

[¢]

Antibodies specific for MLLT1.

[e]

SDS-PAGE and Western blotting reagents.
e Procedure:
o Treat MV-4-11 cells with SGC-IMLLT or vehicle control.

o Aliquot the cell suspension into PCR tubes.
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o Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by
cooling.

o Lyse the cells by freeze-thaw cycles.

o Centrifuge to pellet the aggregated, denatured proteins.

o Collect the supernatant containing the soluble proteins.

o Analyze the amount of soluble MLLT1 in the supernatant by Western blotting.

o A shift in the melting curve of MLLT1 in the presence of SGC-IMLLT indicates target
engagement.

Real-Time Quantitative PCR (RT-qPCR)

RT-gPCR is used to measure the changes in the mRNA expression levels of downstream
target genes, such as MYC and DDN, following treatment with SGC-iMLLT.

e Materials:
o MV-4-11 cells.
o SGC-IMLLT.
o RNA extraction Kkit.
o Reverse transcription Kit.
o SYBR Green or TagMan-based qPCR master mix.
o Primers specific for MYC, DDN, and a housekeeping gene (e.g., GAPDH).
o Real-time PCR instrument.
e Procedure:

o Treat MV-4-11 cells with SGC-IMLLT or vehicle control for a specified time (e.g., 72
hours).[2]
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Isolate total RNA from the cells.

[e]

o

Synthesize cDNA from the RNA using reverse transcriptase.

[¢]

Perform qPCR using primers for the target genes and the housekeeping gene.

o

Analyze the data using the AACt method to determine the relative fold change in gene
expression in SGC-IMLLT-treated cells compared to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nim.nih.gov]

3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. caymanchem.com [caymanchem.com]
e 5. thesgc.org [thesgc.org]

¢ 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) — multimodal
transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney
cancer - PMC [pmc.ncbi.nim.nih.gov]

e 7. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nim.nih.gov]
e 8. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action
of SGC-IMLLT]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193507#what-is-the-mechanism-of-action-of-sgc-
imllt]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1193507?utm_src=pdf-body
https://www.benchchem.com/product/b1193507?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/19491034.2016.1177681
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://pubmed.ncbi.nlm.nih.gov/30288907/
https://pubmed.ncbi.nlm.nih.gov/30288907/
https://www.caymanchem.com/product/28113/sgc-imllt
https://www.thesgc.org/sites/default/files/2024-05/MLLT1_TEP_datasheet_v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927937/
https://www.medchemexpress.com/sgc-imllt.html
https://www.benchchem.com/product/b1193507#what-is-the-mechanism-of-action-of-sgc-imllt
https://www.benchchem.com/product/b1193507#what-is-the-mechanism-of-action-of-sgc-imllt
https://www.benchchem.com/product/b1193507#what-is-the-mechanism-of-action-of-sgc-imllt
https://www.benchchem.com/product/b1193507#what-is-the-mechanism-of-action-of-sgc-imllt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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